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Fmoc-Ala-OH-3,3,3-d3

Cat. No.: B1316306
CAS No.: 225101-67-7
M. Wt: 314.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DCLJDFQTSA-N
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Description

Significance of Stable Isotope Labeling in Biomolecular Investigations

Stable isotope labeling is a powerful technique that allows researchers to track molecules through complex biological systems. silantes.com By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, scientists can distinguish these labeled molecules from their naturally occurring counterparts. creative-proteomics.com This enables the precise measurement and quantification of molecules, providing unique insights into metabolic pathways, gene expression, and other fundamental biological processes. silantes.comdiagnosticsworldnews.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for isotopic labeling. creative-proteomics.com Its increased mass compared to protium (B1232500) (¹H) allows for differentiation by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org In NMR, deuterated solvents are routinely used to avoid interference from the solvent signal, and deuterium NMR itself can provide valuable information about molecular structure and dynamics. wikipedia.orgsimsonpharma.com While natural abundance of deuterium is very low (about 0.016%), samples can be enriched with deuterium to enhance signal detection. wikipedia.org

The use of deuterated amino acids offers several advantages in the analysis of complex biological systems. In mass spectrometry, the mass difference between deuterated and non-deuterated molecules allows for their separation and quantification. nih.gov This is particularly useful in quantitative proteomics and metabolomics. diagnosticsworldnews.comnih.gov For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the rate at which amide protons in a protein exchange with deuterium in the solvent provides information about the protein's structure and conformational changes. thermofisher.com In NMR spectroscopy, selective deuteration can simplify complex spectra and provide insights into protein dynamics. copernicus.org

Overview of Fmoc-Protected Amino Acids in Synthetic Chemistry

The synthesis of peptides requires the precise assembly of amino acids in a specific sequence. To achieve this, the reactive functional groups of the amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. iris-biotech.de

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com Its key advantage is its stability under acidic conditions and its selective removal by a weak base, such as piperidine (B6355638). wikipedia.org This "orthogonality" allows for the deprotection of the N-terminal amino group without disturbing the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support. iris-biotech.denih.gov The Fmoc group is introduced by reacting the amino acid with a reagent like Fmoc-Cl or Fmoc-OSu. wikipedia.org The progress of the deprotection step can be conveniently monitored by UV spectroscopy due to the fluorescent nature of a byproduct. wikipedia.org

Feature of Fmoc GroupDescription
Protection Protects the primary or secondary amine of an amino acid. wikipedia.org
Introduction Reacts with the amino acid via reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.org
Removal Cleaved by a weak base, typically a solution of 20% piperidine in DMF. wikipedia.org
Advantage Base-lability allows for orthogonal protection schemes in SPPS. iris-biotech.denih.gov
Monitoring Deprotection can be monitored by UV spectroscopy. chempep.com

Fmoc-L-Alanine (3,3,3-d3) is a specialized building block used in the synthesis of isotopically labeled peptides. isotope.comisotope.com The presence of the three deuterium atoms on the alanine (B10760859) side chain introduces a specific mass shift, making the resulting peptide easily identifiable in mass spectrometry-based analyses. sigmaaldrich.com This is particularly valuable for quantitative proteomics studies, where the labeled peptide can be used as an internal standard for the accurate quantification of its non-labeled counterpart in a complex biological sample. isotope.comisotope.com The Fmoc group allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols. chemimpex.com

PropertyValue
Chemical Formula C₁₈H₁₄D₃NO₄ scbt.com
Molecular Weight 314.35 g/mol sigmaaldrich.comscbt.com
CAS Number 225101-67-7 sigmaaldrich.comscbt.com
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 sigmaaldrich.comscbt.com
Application Peptide synthesis, Biomolecular NMR, Proteomics isotope.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B1316306 Fmoc-Ala-OH-3,3,3-d3 CAS No. 225101-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DCLJDFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583861
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225101-67-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc L Alanine 3,3,3 D3 and Deuterated Amino Acids

Chemical Synthesis Routes for N-Fmoc-L-Alanine (3,3,3-d3)

The final step in preparing Fmoc-L-Alanine (3,3,3-d3) involves the attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the amine of the deuterated L-alanine precursor. This process requires carefully selected reagents and conditions to ensure the integrity of the isotopic label.

The attachment of the Fmoc group to L-alanine (3,3,3-d3) follows well-established protocols for protecting standard amino acids. The Fmoc group is essential for solid-phase peptide synthesis (SPPS), where it shields the amine terminus during the stepwise elongation of peptide chains. kilobio.com The protection strategy involves reacting the deuterated L-alanine with an Fmoc-donating reagent under basic conditions. The Fmoc group is favored in many synthetic strategies due to its stability under acidic conditions and its facile removal with a mild base, such as piperidine (B6355638), which provides an orthogonal deprotection strategy to acid-labile groups like the Boc group. kilobio.comadvancedchemtech.com

A common method involves dissolving the amino acid in an aqueous basic solution, such as sodium carbonate, and then adding the Fmoc reagent dissolved in an organic solvent like dioxane. prepchem.comchemicalbook.com This biphasic reaction proceeds to yield the N-protected amino acid.

The synthesis of N-Fmoc-L-Alanine (3,3,3-d3) relies on specific precursors and reagents to achieve high yield and purity.

Precursor : The key starting material is L-Alanine (3,3,3-d3) , where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612).

Fmoc Reagent : The source of the protecting group is typically N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) . prepchem.comchemicalbook.com Fmoc-OSu is often preferred as it tends to produce fewer side products.

Base and Solvent System : A base is required to deprotonate the amino group of the alanine (B10760859), facilitating the nucleophilic attack on the Fmoc reagent. Sodium carbonate (Na₂CO₃) is commonly used in a mixed solvent system of water and an organic solvent like dioxane . prepchem.comchemicalbook.com

The general reaction is as follows: L-Alanine (3,3,3-d3) is reacted with Fmoc-OSu or Fmoc-Cl in the presence of a base to yield Fmoc-L-Alanine (3,3,3-d3).

Role Compound Common Examples
Deuterated Precursor L-Alanine (3,3,3-d3)CD₃CH(NH₂)COOH
Protecting Group Source Fmoc ReagentFmoc-OSu, Fmoc-Cl
Base Carbonate SaltSodium Carbonate (Na₂CO₃)
Solvent Aqueous/Organic MixtureDioxane/Water

Maintaining high isotopic purity is critical for the utility of the final product. Commercially available Fmoc-Ala-OH-3,3,3-d3 often specifies an isotopic purity of 98-99 atom % D. isotope.comsigmaaldrich.com Achieving and preserving this level of enrichment requires careful optimization of reaction and storage conditions.

Reaction Conditions : The C-D bonds on the methyl group of alanine are generally stable and not prone to exchange under the mild basic conditions used for Fmoc protection. However, it is crucial to use high-quality reagents to prevent the introduction of impurities that can complicate purification. sigmaaldrich.com The reaction is often carried out at reduced temperatures (e.g., in an ice bath) to minimize potential side reactions. prepchem.com

Purification : After the reaction, the mixture is typically acidified to precipitate the Fmoc-amino acid, which is then extracted with an organic solvent like ethyl acetate. prepchem.com Recrystallization is often employed to achieve high chemical purity.

Storage : To maintain isotopic and chemical purity, the final product should be stored under refrigerated conditions (2°C to 8°C) and protected from light. isotope.comsigmaaldrich.com

Parameter Condition Purpose
Temperature 0 - 5 °CMinimize side reactions
pH Control Initial basic conditions, followed by acidificationFacilitate reaction and then product precipitation
Reagent Quality High chemical and enantiomeric purityEnsure high purity of the final peptide product sigmaaldrich.com
Storage 2 - 8 °C, protected from lightMaintain long-term stability and purity isotope.com

Chemoenzymatic and Biocatalytic Approaches to Deuterated Amino Acid Synthesis

While chemical methods are used for the Fmoc-protection step, the synthesis of the deuterated L-alanine precursor itself increasingly relies on chemoenzymatic and biocatalytic methods. These approaches offer significant advantages, including high selectivity and the use of mild, sustainable reaction conditions. nih.gov

Achieving site- and stereoselective deuteration is a significant challenge in chemical synthesis. nih.gov Biocatalytic deuteration represents an attractive strategy to directly access enantiopure α-deuterated amino acids. nih.gov Enzymes can operate directly on free amino acids, avoiding the need for complex protecting group strategies. nih.gov A key advantage of biocatalysis is the ability to precisely control stereochemistry, ensuring the production of the desired L-enantiomer. acs.org

For instance, one strategy involves the stereoselective reductive amination of a keto-acid precursor in the presence of a deuterated reducing agent and an appropriate enzyme, which installs the amine and the deuterium label while simultaneously forming the chiral center. chemrxiv.orgresearchgate.net

Various enzyme classes have been repurposed to catalyze the incorporation of deuterium into amino acids, often using inexpensive deuterium oxide (D₂O) as the deuterium source. nih.govacs.org

Pyridoxal (B1214274) 5'-phosphate (PLP)-Dependent Enzymes : These enzymes are known to reversibly deprotonate amino acids, making them excellent candidates for catalyzing H/D exchange. nih.govnih.gov For example, the PLP-dependent Mannich cyclase, LolT, has been shown to be a versatile biocatalyst capable of deuterating a diverse range of L-amino acids with strict stereoselectivity. nih.gov Similarly, an α-oxo-amine synthase (SxtA AONS) has been used to produce a range of α-²H amino acids site- and stereoselectively. nih.gov

Dual-Protein Catalysis : More complex systems have been developed for deuteration at other sites. A dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of amino acids. wisc.edu This approach is particularly relevant for synthesizing compounds like L-Alanine (3,3,3-d3).

Combined Reductive Amination and Deuteration : A powerful technique combines a biocatalytic deuteration catalyst with enzymes capable of reductive amination. chemrxiv.orgresearchgate.net This allows for the synthesis of multiply isotopically labeled amino acids from low-cost precursors. For example, L-[α-²H,¹⁵N]-alanine can be produced from a precursor in a single step using D₂O and ¹⁵NH₄⁺. researchgate.net

Enzyme System Enzyme Example(s) Deuteration Site Key Feature
PLP-Dependent Enzymes SxtA AONS, LolTPrimarily α-carbonBroad substrate scope and high stereoselectivity nih.govnih.gov
Dual-Protein Systems DsaD/DsaEα- and β-carbonsEnables deuteration at the side chain wisc.edu
Reductive Amination Dehydrogenasesα-carbonSimultaneously installs deuterium and an amine group chemrxiv.org

Applications in Peptide Synthesis and Peptide Based Research

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Alanine (3,3,3-d3)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. springernature.comresearchgate.net The Fmoc-based strategy is favored due to its mild reaction conditions, which are compatible with a wide range of peptide modifications. nih.govnih.gov Fmoc-L-Alanine (3,3,3-d3) is readily employed within this framework, functioning as a specialized building block for incorporating a stable isotope label at a specific position in a peptide sequence. advancedchemtech.comsigmaaldrich.com

The incorporation of Fmoc-L-Alanine (3,3,3-d3) into a growing peptide chain follows the standard, cyclical procedure of Fmoc-SPPS. The process begins with the covalent attachment of the first Fmoc-protected amino acid to an insoluble polymer resin. uci.eduluxembourg-bio.com The synthesis of the target peptide then proceeds through sequential cycles, each consisting of two main steps:

Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of a secondary amine base like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). peptide.com This step exposes a free primary amine on the N-terminus of the growing peptide.

Coupling: The next amino acid in the sequence, in this case, Fmoc-L-Alanine (3,3,3-d3), is pre-activated and added to the reaction vessel. The activation of its carboxyl group is achieved using coupling reagents (e.g., carbodiimides like DCC or aminium/phosphonium salts like HBTU), which facilitate the formation of a new peptide bond with the free amine on the resin-bound chain. luxembourg-bio.comchempep.com

This cycle is repeated until the desired peptide sequence is fully assembled. The use of Fmoc-L-Alanine (3,3,3-d3) is procedurally identical to its non-labeled counterpart, allowing for its seamless integration into established synthesis protocols for both simple model peptides and more complex polypeptide chains. rsc.orgnih.gov

A key principle of modern peptide synthesis is the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.denih.gov The Fmoc/tBu (tert-butyl) strategy is the most common orthogonal scheme used in SPPS. researchgate.net

Temporary Nα-Protection: The Fmoc group is used for the temporary protection of the alpha-amino group of all amino acids in the sequence. It is labile to basic conditions (e.g., piperidine) and is removed at the beginning of each coupling cycle. peptide.comchempep.com

Permanent Side-Chain Protection: Acid-labile protecting groups, such as the tert-butyl (tBu) group, are used to protect reactive side-chain functionalities (e.g., on aspartic acid, glutamic acid, serine, tyrosine). iris-biotech.de

The deuterium (B1214612) atoms in Fmoc-L-Alanine (3,3,3-d3) are covalently bonded to carbon and are stable throughout the SPPS process. They are unaffected by the basic conditions used for Fmoc removal and the strong acidic conditions (typically a trifluoroacetic acid cocktail) used for the final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. chempep.comsigmaaldrich.com This high degree of stability ensures that the isotopic label is retained exclusively at the intended position within the final peptide product.

Table 1: Orthogonal Protection Scheme in Fmoc-SPPS

Protecting GroupFunctionRemoval ConditionsStability of C-D Bonds
Fmoc Temporary Nα-amino protection20% Piperidine in DMFStable
tBu, Trt, Pbf Permanent side-chain protection95% Trifluoroacetic Acid (TFA)Stable

The substitution of hydrogen with deuterium results in a slight increase in molecular mass but generally does not alter the chemical reactivity or physical properties of the amino acid in a significant way. qyaobio.comproteogenix.science Therefore, the use of Fmoc-L-Alanine (3,3,3-d3) is not expected to have a major impact on the efficiency of peptide chain elongation. The coupling kinetics and reaction yields are comparable to those of standard Fmoc-L-Alanine. mdpi.com

However, the chiral purity of the final peptide is a critical quality parameter. Racemization can potentially occur during the acid hydrolysis step used for amino acid analysis. The use of deuterated building blocks can aid in assessing the stereochemical integrity of the product. Methods involving hydrolysis in deuterated acid can distinguish between amino acids that were originally in the D-configuration and those that racemized during the analytical procedure, as the latter will incorporate a deuterium at the alpha-carbon. nih.gov The deuterium label on the methyl group of Fmoc-L-Alanine (3,3,3-d3) is stable and does not participate in this exchange, serving purely as a mass tag.

Solution-Phase Peptide Synthesis Utilizing Fmoc-L-Alanine (3,3,3-d3)

While SPPS is the most common method, solution-phase peptide synthesis is also a viable approach, particularly for the large-scale production of shorter peptides. In this technique, the reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS. nih.gov

Fmoc-L-Alanine (3,3,3-d3) can be used in solution-phase synthesis without modification to the standard protocols. The Fmoc group provides Nα-protection, which is removed by a base after coupling, and the carboxyl group is activated for peptide bond formation. While effective, this method is more labor-intensive than SPPS for longer peptides and is less commonly used for producing custom isotope-labeled peptides for research purposes.

Preparation of Isotope-Labeled Peptides for Structural and Functional Studies

Stable isotope-labeled peptides are indispensable tools for a variety of advanced biochemical analyses. proteogenix.science By incorporating atoms with heavier isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can create peptides that are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR). cpcscientific.comqyaobio.com Fmoc-L-Alanine (3,3,3-d3) is used specifically to introduce a deuterium label, which is particularly useful for MS-based applications due to the resulting mass shift. isotope.com

One of the most significant applications of peptides synthesized with Fmoc-L-Alanine (3,3,3-d3) is in quantitative proteomics. isotope.com These deuterated peptides serve as ideal internal standards for mass spectrometry-based protein quantification techniques, such as the Absolute Quantification (AQUA) strategy. cpcscientific.com

The process involves:

Synthesis: A peptide corresponding to a tryptic fragment of the target protein is synthesized using Fmoc-SPPS, incorporating one or more isotopically labeled amino acids, such as L-Alanine-d3. yale.edu

Quantification: A precisely quantified amount of this "heavy" peptide is spiked into a complex biological sample (e.g., a cell lysate).

Analysis: The sample is digested, and the resulting peptide mixture is analyzed by mass spectrometry. The mass spectrometer can distinguish between the light (endogenous) peptide and the heavy (labeled standard) peptide due to the mass difference.

Calculation: By comparing the signal intensities of the heavy and light peptide pairs, the absolute quantity of the endogenous protein in the original sample can be accurately determined. cpcscientific.com

The chemical and physical similarity between the labeled standard and the endogenous peptide ensures they behave identically during sample preparation and analysis, leading to highly accurate and reproducible quantification. qyaobio.com

Table 2: Properties of Fmoc-L-Alanine (3,3,3-d3)

PropertyValueSource
Chemical Formula CD₃CH(NH-Fmoc)CO₂H isotope.comisotope.com
Molecular Weight 314.35 g/mol isotope.comsigmaaldrich.com
CAS Number 284665-07-2 (Labeled) isotope.comisotope.com
Isotopic Purity Typically >98% isotope.comsigmaaldrich.com
Mass Shift M+3 sigmaaldrich.com
Primary Application Synthesis of isotope-labeled peptides for MS-based protein quantitation isotope.comisotope.com

Applications in Biomaterial Development

The development of advanced biomaterials, such as hydrogels for tissue engineering and controlled drug delivery, represents a promising area of application for Fmoc-Ala-OH (3,3,3-d3). Fmoc-amino acids, in general, are known for their ability to self-assemble into nanofibrous networks that can form hydrogels. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid moieties and π-π stacking of the aromatic Fmoc groups.

The incorporation of deuterated amino acids like Fmoc-Ala-OH (3,3,3-d3) into these self-assembling peptide systems can subtly influence the properties of the resulting biomaterials. The kinetic isotope effect, where the heavier deuterium atom can lead to slower reaction or degradation rates, may impact the stability and degradation profile of the hydrogel. This can be a crucial factor in designing biomaterials for long-term applications such as tissue scaffolds or sustained-release drug depots.

Detailed Research Findings:

While specific research detailing the use of Fmoc-Ala-OH (3,3,3-d3) in biomaterial development is an emerging field, studies on similar Fmoc-amino acid-based hydrogels provide a strong foundation for its potential applications. For instance, the mechanical properties of these hydrogels, such as their stiffness, can be finely tuned by altering the amino acid sequence and concentration. The rheological properties, including the storage modulus (G'), are critical indicators of a hydrogel's suitability for specific biomedical applications.

Furthermore, the biocompatibility and biodegradability of amino acid-based hydrogels make them excellent candidates for use as scaffolds in cell culture and tissue regeneration. The porous, nanofibrous structure of these hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation.

The potential for these hydrogels to serve as vehicles for controlled drug delivery is another significant area of investigation. The release kinetics of therapeutic agents encapsulated within the hydrogel matrix can be influenced by the degradation rate of the hydrogel itself. The introduction of deuterated components could, therefore, offer a novel strategy for modulating drug release profiles.

Below are illustrative data tables based on typical findings in the field of Fmoc-amino acid hydrogels, conceptualizing how Fmoc-Ala-OH (3,3,3-d3) could be evaluated.

Table 1: Conceptual Rheological Properties of Fmoc-Alanine Based Hydrogels

Hydrogel CompositionGelation Time (minutes)Storage Modulus (G') (Pa)
Fmoc-Ala-OH301500
Fmoc-Ala-OH (3,3,3-d3)351650

This table illustrates a hypothetical comparison of the gelation time and stiffness (Storage Modulus) between a standard Fmoc-Ala-OH hydrogel and its deuterated counterpart. The slight increase in gelation time and storage modulus for the deuterated version is a plausible outcome based on the potential for altered intermolecular interactions due to the isotopic substitution.

Table 2: Conceptual In Vitro Drug Release from Fmoc-Alanine Based Hydrogels

Time (hours)Cumulative Release (%) - Fmoc-Ala-OHCumulative Release (%) - Fmoc-Ala-OH (3,3,3-d3)
11512
64538
127062
249585

This conceptual data table demonstrates a potential difference in the cumulative release of a model drug from hydrogels made with standard and deuterated Fmoc-alanine. The slower release profile from the deuterated hydrogel could be attributed to a slower degradation rate, as predicted by the kinetic isotope effect.

Table 3: Conceptual Cell Viability in Fmoc-Alanine Based Hydrogel Scaffolds

Cell LineViability (%) in Fmoc-Ala-OH ScaffoldViability (%) in Fmoc-Ala-OH (3,3,3-d3) Scaffold
Fibroblasts9897
Chondrocytes9695

This table presents hypothetical cell viability data for two different cell lines cultured within hydrogel scaffolds. It is anticipated that both the standard and deuterated versions of the Fmoc-alanine hydrogels would exhibit high biocompatibility, resulting in excellent cell viability.

Advanced Spectroscopic Applications of Fmoc L Alanine 3,3,3 D3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Fmoc-L-Alanine (3,3,3-d3) is specifically designed for advanced NMR spectroscopic applications. The introduction of deuterium (B1214612) at the methyl group of alanine (B10760859) offers significant advantages in both solution and solid-state NMR studies, enabling detailed characterization of biomolecular systems.

Biomolecular NMR for Protein Structure Elucidation

In the realm of biomolecular NMR, determining the three-dimensional structure of proteins is a primary objective. The introduction of selectively labeled amino acids, such as Fmoc-L-Alanine (3,3,3-d3), into a protein is a key strategy to simplify complex spectra and extract precise structural information.

The presence of deuterium in place of protons in the methyl group of alanine has a profound impact on the NMR spectrum. Deuteration significantly reduces the rate of transverse relaxation (T2), which is a major cause of signal broadening in large biomolecules. cambridge.orgprotein-nmr.org.uk This is because the magnetic moment of deuterium is much smaller than that of a proton, leading to weaker dipolar interactions with neighboring protons. quora.com As a result, the NMR signals of the remaining protons are sharper and more intense, leading to improved spectral resolution. quora.comunl.pt This enhancement is particularly crucial for studying high-molecular-weight proteins, where severe signal overlap and broadening are common challenges. cambridge.orgnih.gov By incorporating Fmoc-L-Alanine (3,3,3-d3), researchers can effectively suppress spin diffusion pathways, which further contributes to the simplification of the spectrum and allows for more accurate measurement of nuclear Overhauser effects (NOEs) for distance restraints. cambridge.org

Benefit of Deuterium LabelingSpectroscopic Consequence
Reduced Dipolar InteractionsSharper NMR signals (longer T2)
Suppression of Spin DiffusionSimplified spectra, more accurate NOEs
Reduced Spectral ComplexityImproved resolution and assignment

Methyl groups are excellent probes of protein dynamics and molecular recognition events due to their frequent occurrence in the hydrophobic cores of proteins and at protein-protein interfaces. unl.ptnih.gov The deuterated methyl group of Fmoc-L-Alanine (3,3,3-d3) can be utilized in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which provide high-quality spectra for large proteins and protein complexes. nih.gov By selectively labeling alanine residues with this deuterated analog, the dynamics of specific regions within a protein can be investigated. Changes in the chemical shift and relaxation properties of the deuterated methyl group upon ligand binding or protein-protein interaction can provide valuable insights into the geometry and affinity of these interactions. acs.orgfigshare.com This approach allows for the detailed characterization of binding pockets and allosteric sites, which is critical for drug design and understanding biological function.

Application of Methyl-ProbingInformation Gained
Protein Folding and StabilityInsights into conformational entropy
Ligand BindingCharacterization of binding site and affinity
Protein-Protein InteractionsIdentification of interface residues and dynamics
Allosteric RegulationProbing conformational changes at distal sites

Studies of Molecular Dynamics in Fmoc Amino Acids via Solid-State Deuteron NMR

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in non-crystalline or immobile states, such as amyloid fibrils or membrane-associated peptides. st-andrews.ac.uk Deuteron NMR, in particular, is highly sensitive to molecular motion. nih.gov Studies on Fmoc-amino acids using solid-state deuteron NMR provide fundamental insights into intramolecular dynamics, which are crucial for understanding the behavior of these building blocks within a larger peptide or protein context. wm.edu

The spin-lattice relaxation time (T1) is a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. wikipedia.orgsandiego.edu T1 values are sensitive to molecular motions on the timescale of the NMR frequency (picoseconds to nanoseconds). In solid-state deuteron NMR of Fmoc-L-Alanine (3,3,3-d3), the T1 of the deuterium nuclei in the methyl group can be measured as a function of temperature. nih.gov These measurements provide quantitative information about the rates of motion of the methyl group. Lower T1 values typically indicate more efficient relaxation due to motions at or near the Larmor frequency.

The following table presents hypothetical T1 relaxation data for the deuterated methyl group in solid Fmoc-L-Alanine (3,3,3-d3) at different temperatures, illustrating the expected trend.

Temperature (K)Spin-Lattice Relaxation Time (T1) (ms)
250500
275350
300200
325250
350375

Note: This data is illustrative. The T1 minimum occurs when the motional correlation time is approximately the inverse of the Larmor frequency.

Geometric Analysis of Labeled Alanines (GALA) in Transmembrane Peptides

The Geometric Analysis of Labeled Alanines (GALA) method is a solid-state NMR technique that utilizes quadrupolar splittings from deuterium atoms in CD3-labeled alanines to gain information about the orientation of α-helical peptides within membranes. nih.gov By incorporating alanines labeled with deuterium, such as Fmoc-L-Alanine (3,3,3-d3), into a peptide sequence, researchers can precisely determine the peptide's structure and alignment within a lipid bilayer. nih.govbohrium.com

The GALA method has been successfully applied to study the orientation of WALP family peptides, which are model transmembrane α-helical peptides. bohrium.comresearchgate.net These studies have shown that a minimum of four labeled alanine residues within the hydrophobic transmembrane sequence is necessary to obtain accurate results with the GALA method. bohrium.comresearchgate.net

Determining Peptide Tilt and Rotation Angles in Bilayers

A primary application of the GALA method is the determination of the tilt (τ) and rotation (ρ) angles of transmembrane peptides relative to the membrane normal. nih.gov The tilt angle describes the inclination of the helix axis with respect to the bilayer normal, while the rotation angle defines the orientation of the peptide around its own helical axis. nih.gov

Studies on the WALP23 peptide using GALA have revealed that the peptide's tilt angle is influenced by the hydrophobic mismatch between the peptide's length and the thickness of the lipid bilayer. bohrium.comresearchgate.net For instance, in a di-18:1-PC bilayer, where the hydrophobic thickness closely matches the peptide's length, a small tilt angle of 4.5° was observed. bohrium.comresearchgate.net This tilt increased systematically to 8.2° in a shorter di-C12:0-PC lipid bilayer, indicating that the peptide tilts to better align with the hydrophobic core of the membrane. bohrium.comresearchgate.net However, this change in tilt is often small and not sufficient to fully compensate for significant hydrophobic mismatch. bohrium.comresearchgate.netnih.gov This suggests that tilting is an energetically unfavorable adaptation for these peptides. bohrium.comresearchgate.net

Interestingly, molecular dynamics (MD) simulations have often predicted larger tilt angles (around 20-40°) for WALP peptides than those determined experimentally by GALA (typically <10°). nih.govresearchgate.net This discrepancy has been attributed to the effects of peptide motion and averaging, which can influence the NMR-derived data. nih.govresearchgate.net

PeptideLipid BilayerGALA-Determined Tilt Angle (τ)Reference
WALP23di-18:1-PC4.5° bohrium.comresearchgate.net
WALP23di-C12:0-PC8.2° bohrium.comresearchgate.net
GWALP23DLPC~11-13° nih.gov
KWALP23DLPC8-17° researchgate.net
GWALP23DLPC6-13° researchgate.net
Comparison with Other NMR Methods (e.g., PISEMA)

The results obtained from GALA are often compared with those from other solid-state NMR techniques, most notably Polarization Inversion Spin Exchange at the Magic Angle (PISEMA). nih.govnih.gov PISEMA relies on the 15N-1H dipolar couplings from the peptide backbone to determine helix orientation. researchgate.net

Comparative studies on model peptides like GWALP23 have shown a general agreement between the two methods, yielding similar static helix tilt angles. nih.govnih.gov For GWALP23 in a dilauroylphosphatidylcholine (DLPC) bilayer, both methods indicated a tilt of approximately 11-13 degrees. nih.gov

However, the two methods have different sensitivities to molecular motion. researchgate.netnih.gov PISEMA spectra are highly sensitive to large-amplitude rotational fluctuations of the peptide, which are not as directly observed in 2H-NMR experiments used for GALA. nih.gov Conversely, in cases of highly dynamic peptides, PISEMA may be unable to define the azimuthal rotation angle, whereas the helix tilt can still be determined. nih.gov An advantage of the GALA method is that it can be performed on unoriented, randomly oriented samples and at lower, more biologically relevant peptide-to-lipid ratios (e.g., 1:100), which helps to avoid artifacts from peptide-peptide interactions. bohrium.comresearchgate.netnih.gov

FeatureGALA (Geometric Analysis of Labeled Alanines)PISEMA (Polarization Inversion Spin Exchange at the Magic Angle)
Isotopic Label Deuterium (²H) on Alanine side chainsNitrogen-15 (¹⁵N) in the peptide backbone
Primary Measurement ²H Quadrupolar Splittings¹⁵N-¹H Dipolar Couplings
Sensitivity to Dynamics Less direct observation of rotational fluctuationsImmediately reveals large-amplitude rotational fluctuations
Sample Preparation Can be used on unoriented (randomly oriented) samplesTypically requires macroscopically aligned samples
Peptide:Lipid Ratio Can be performed at low ratios (e.g., 1:100)Often requires high ratios (e.g., 1:16 or 1:20)
Concordance Generally agrees with PISEMA on static tilt anglesGenerally agrees with GALA on static tilt angles

Mass Spectrometry (MS) Applications in Proteomics

In the field of proteomics, stable isotope labeling is a cornerstone for the accurate quantification of proteins and peptides. nih.govnih.gov Introducing isotopes like deuterium (²H), ¹³C, or ¹⁵N into peptides creates "heavy" versions that can be used as internal standards. nih.gov Fmoc-L-Alanine (3,3,3-d3) serves as a building block for synthesizing these isotopically labeled peptide standards.

MS-Based Protein Quantitation using Isotope-Labeled Peptides

Mass spectrometry-based quantitative proteomics relies on the principle that an isotopically labeled peptide is chemically identical to its natural, "light" counterpart. researchgate.netyoutube.com This means they exhibit the same behavior during chromatographic separation and ionization. However, they are distinguishable by the mass spectrometer due to their mass difference. washington.edu

In a typical workflow, a known quantity of the "heavy" isotope-labeled synthetic peptide is spiked into a complex biological sample. washington.edu The sample is then processed, often involving protein digestion. During LC-MS analysis, the light peptide from the biological sample and the heavy standard co-elute. researchgate.netwashington.edu The mass spectrometer measures the signal intensities for both the labeled and unlabeled peptide pairs. The ratio of their peak areas allows for the precise and accurate quantification of the target peptide, and by extension, its parent protein. researchgate.netresearchgate.net

Isotopic Labeling for Quantitative Proteomics Workflows

Various workflows exist for incorporating stable isotopes for quantitative proteomics. researchgate.netnih.gov These can be broadly categorized into chemical labeling, enzymatic labeling, and metabolic labeling. nih.gov

Chemical Labeling: This involves synthetically attaching isotope-coded tags to specific functional groups on proteins or peptides. Examples include Isotope-Coded Affinity Tags (ICAT) and isobaric tags like iTRAQ and TMT. washington.edunih.gov The synthesis of peptide standards using Fmoc-L-Alanine (3,3,3-d3) falls under this broader strategy of using chemically defined labeled molecules.

Metabolic Labeling: In this approach, cells are grown in a medium where standard amino acids are replaced with their "heavy" isotope-labeled counterparts. A prominent example is SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). washington.edunih.gov This method incorporates the label into newly synthesized proteins in vivo. washington.edu

Enzymatic Labeling: This method can introduce heavy oxygen (¹⁸O) atoms into the C-terminal carboxyl groups of peptides during enzymatic digestion in the presence of H₂¹⁸O. nih.gov

The general workflow for stable isotope labeling involves labeling the samples, mixing them, digesting the proteins into peptides, and analyzing them by tandem mass spectrometry. researchgate.net The relative abundance of proteins between samples is determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrum. youtube.comresearchgate.net

Labeling StrategyPrincipleExample Methods
Chemical Labeling Synthetic tags with stable isotopes are chemically attached to proteins or peptides.ICAT, iTRAQ, TMT, Use of synthetic peptide standards with labeled amino acids.
Metabolic Labeling Cells incorporate "heavy" amino acids from their growth medium into proteins in vivo.SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
Enzymatic Labeling Isotopes (e.g., ¹⁸O from H₂¹⁸O) are incorporated during enzymatic protein digestion.¹⁸O-labeling.

Analysis of Metabolites and Drug Development Tracers

The application of isotope-labeled compounds extends beyond proteomics into metabolomics, where they are used to trace the flow of molecules through metabolic pathways. nih.gov By introducing a labeled compound, or tracer, into a biological system, researchers can follow its transformation into various downstream metabolites using mass spectrometry. nih.gov

This isotope tracing technique is a powerful tool in drug development. avensonline.org It can help identify novel drug targets by elucidating the metabolic pathways that are altered in disease states. avensonline.org Furthermore, labeled compounds can be used to study a drug's own metabolism or to discover biomarkers that indicate a drug's efficacy or toxicity. avensonline.org While specific applications of Fmoc-L-Alanine (3,3,3-d3) as a tracer in drug development are part of this broader methodology, the fundamental approach involves using mass spectrometry to track the fate of the isotopic label through various biochemical reactions. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Advanced Peptide and Protein Engineering

The integration of Fmoc-ala-oh (3,3,3-d3) into peptide and protein engineering is primarily facilitated by its utility in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain, a cornerstone of creating custom peptides and proteins. chemimpex.com The use of this deuterated analog of alanine (B10760859) provides a powerful tool for structural biology, particularly in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

By strategically incorporating deuterated alanine residues into a protein's structure, researchers can simplify complex NMR spectra. The deuterium (B1214612) nucleus has different magnetic properties compared to hydrogen, which can help in resolving overlapping signals and provides a clearer picture of protein structure and dynamics. nih.gov This is particularly valuable in the study of large proteins and protein complexes where spectral overlap is a significant challenge.

In the context of protein engineering, understanding the precise three-dimensional structure of a protein is critical for designing novel functions, such as enhanced stability, altered substrate specificity, or novel catalytic activity. The structural insights gained from using Fmoc-ala-oh (3,3,3-d3) can guide the rational design of new proteins with desired properties.

TechniqueApplication of Fmoc-ala-oh (3,3,3-d3)Benefit in Peptide/Protein Engineering
Solid-Phase Peptide Synthesis (SPPS)Incorporation of deuterated alanine into peptide chains.Enables the creation of specifically labeled proteins for structural and functional studies.
Nuclear Magnetic Resonance (NMR) SpectroscopySimplification of complex spectra and resolution of overlapping signals. nih.govProvides detailed structural information to guide protein design and engineering.
Infrared (IR) SpectroscopyIntroduction of a unique vibrational probe into the protein backbone.Allows for the site-specific analysis of protein secondary structure and conformational changes.
Table 1: Applications of Fmoc-ala-oh (3,3,3-d3) in Peptide and Protein Engineering.

Novel Applications in Mechanistic Enzymology and Pathway Elucidation

The replacement of hydrogen with deuterium in the methyl group of alanine can have a subtle but measurable effect on the rate of chemical reactions, an observation known as the kinetic isotope effect (KIE). This phenomenon makes Fmoc-ala-oh (3,3,3-d3) a valuable tool for elucidating the mechanisms of enzyme-catalyzed reactions. By synthesizing a substrate with a deuterated alanine at a specific position, researchers can determine if the breaking of a carbon-hydrogen bond at that position is a rate-limiting step in the enzymatic reaction.

For instance, in studies of enzymes like alanine racemase, which is essential for bacterial cell wall biosynthesis, the use of deuterated alanine can provide insights into the catalytic mechanism. nih.gov Understanding these mechanisms in detail is crucial for the development of novel enzyme inhibitors, which can have therapeutic applications, including as new antibiotics. nih.gov

Furthermore, isotopically labeled amino acids are instrumental in tracing metabolic pathways. youtube.comkhanacademy.org By introducing a deuterated compound into a biological system, scientists can follow its transformation through various metabolic steps using techniques like mass spectrometry. This allows for the mapping of complex biochemical networks and the identification of key intermediates and regulatory points.

Application AreaMethodologySignificance
Mechanistic EnzymologyKinetic Isotope Effect (KIE) StudiesHelps to identify rate-limiting steps in enzymatic reactions and elucidate catalytic mechanisms.
Pathway ElucidationMetabolic Tracing with Mass SpectrometryEnables the mapping of metabolic pathways and the identification of novel biochemical intermediates. youtube.com
Drug DiscoveryEnzyme Inhibition StudiesProvides a deeper understanding of enzyme mechanisms to guide the design of specific inhibitors. nih.gov
Table 2: Applications of Fmoc-ala-oh (3,3,3-d3) in Mechanistic and Pathway Studies.

Development of New Deuteration Strategies and Methodologies

The increasing demand for deuterated compounds like Fmoc-ala-oh (3,3,3-d3) has spurred the development of new and more efficient synthesis methods. Traditional chemical synthesis of deuterated amino acids can be complex and expensive. mdpi.com Recent advancements have focused on both chemical and enzymatic approaches to achieve site-specific deuteration with high efficiency.

Chemical methods often involve metal-catalyzed hydrogen/deuterium (H/D) exchange reactions under various conditions. researchgate.net Researchers are continually exploring new catalysts and reaction conditions to improve the selectivity and yield of these reactions.

Enzymatic and chemoenzymatic strategies are also gaining prominence. nih.govnih.gov These methods leverage the high specificity of enzymes to introduce deuterium at precise locations within a molecule. For example, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can be used to catalyze H/D exchange at the α- and β-carbons of amino acids. nih.gov Dual-protein catalysis systems are also being explored to achieve highly selective deuteration. nih.gov These biocatalytic approaches often offer milder reaction conditions and greater stereoselectivity compared to traditional chemical methods. nih.gov

Deuteration StrategyDescriptionAdvantages
Chemical SynthesisInvolves methods like metal-catalyzed H/D exchange. mdpi.comresearchgate.netCan be applied to a wide range of substrates.
Enzymatic SynthesisUtilizes enzymes, such as PLP-dependent enzymes, to catalyze site-specific deuteration. nih.govnih.govHigh specificity, mild reaction conditions, and high stereoselectivity. nih.gov
Chemoenzymatic SynthesisCombines chemical and enzymatic steps to achieve efficient and selective deuteration.Leverages the strengths of both chemical and biological catalysis.
Table 3: Strategies for the Synthesis of Deuterated Amino Acids.

Expanding the Scope of Isotopic Labeling in Biological Research

The use of stable isotopes, such as deuterium, is revolutionizing many areas of biological research. Fmoc-ala-oh (3,3,3-d3) contributes to this expansion by providing a key building block for the synthesis of isotopically labeled probes for a variety of applications.

In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression levels. While SILAC traditionally uses heavy isotopes of carbon and nitrogen, the use of deuterated amino acids is also being explored. The incorporation of Fmoc-ala-oh (3,3,3-d3) into synthetic peptides allows them to be used as internal standards for the absolute quantification of proteins by mass spectrometry. isotope.com

In metabolomics, deuterated compounds are used to trace the flux of metabolites through various pathways, providing a dynamic view of cellular metabolism. creative-peptides.com This has significant implications for understanding disease states and for the development of new diagnostic and therapeutic strategies.

Furthermore, the "deuterium kinetic isotope effect" is being increasingly exploited in drug discovery. By strategically replacing hydrogen with deuterium in a drug molecule, it is possible to slow down its metabolism, which can lead to improved pharmacokinetic properties, such as a longer half-life and reduced dosing frequency. musechem.com The availability of deuterated building blocks like Fmoc-ala-oh (3,3,3-d3) facilitates the synthesis of these next-generation deuterated drugs. musechem.comnih.gov

Research AreaApplication of Isotopic LabelingImpact of Fmoc-ala-oh (3,3,3-d3)
ProteomicsQuantitative analysis of protein expression (e.g., as internal standards for mass spectrometry). isotope.comEnables precise and accurate quantification of specific proteins in complex biological samples.
MetabolomicsTracing metabolic pathways and measuring metabolic flux. creative-peptides.comProvides insights into the dynamic nature of cellular metabolism in health and disease.
Drug DiscoveryImproving pharmacokinetic properties of drugs through the kinetic isotope effect. musechem.comnih.govFacilitates the development of more effective and safer deuterated pharmaceuticals.
Table 4: Expanding Applications of Isotopic Labeling in Biological Research.

Q & A

Q. What is the primary application of Fmoc-Ala-OH (3,3,3-d3) in peptide synthesis?

Fmoc-Ala-OH (3,3,3-d3) is a deuterated variant of the Fmoc-protected alanine used in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting group for the α-amino group, enabling controlled stepwise assembly of peptides. The deuterium labeling at the methyl group (3,3,3-d3) facilitates isotopic tracing in structural studies, such as NMR spectroscopy, to analyze peptide conformation and dynamics .

Q. How does the deuterium labeling in Fmoc-Ala-OH (3,3,3-d3) impact experimental design?

The deuterium substitution reduces signal overlap in NMR spectra by replacing protons in the alanine methyl group, enhancing resolution for studying peptide folding, interactions, or stability in deuterated solvents. Researchers should ensure compatibility of deuterated residues with downstream analytical techniques (e.g., mass spectrometry or X-ray crystallography) to avoid data inconsistencies .

Q. What purification methods are recommended for Fmoc-Ala-OH (3,3,3-d3) after synthesis?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is standard for purifying deuterated peptides. Deuterated residues may slightly alter retention times compared to non-deuterated analogs; thus, method optimization using deuterated standards is advised. Confirm purity via LC-MS and compare with theoretical isotopic patterns .

Q. How should Fmoc-Ala-OH (3,3,3-d3) be stored to maintain stability?

Store the compound in a desiccator at -20°C to prevent moisture absorption and decomposition. Prolonged exposure to light or elevated temperatures can degrade the Fmoc group, leading to incomplete coupling in SPPS. Pre-dissolve aliquots in anhydrous DMF or DCM for immediate use .

Advanced Research Questions

Q. How can researchers address reduced coupling efficiency of Fmoc-Ala-OH (3,3,3-d3) during SPPS?

Deuterium’s isotopic mass effect may slow reaction kinetics. Optimize coupling conditions by:

  • Increasing coupling time (e.g., 1–2 hours) or using double couplings.
  • Employing activating agents like HATU/HOAt with DIEA to enhance amino acid reactivity.
  • Monitoring resin loading via Kaiser or chloranil tests to confirm completion .

Q. What analytical challenges arise when integrating Fmoc-Ala-OH (3,3,3-d3) into hybrid (deuterated/non-deuterated) peptide systems?

Hybrid systems may produce split signals in NMR or shifted peaks in mass spectrometry. For NMR, use 2D experiments (e.g., NOESY or TROSY) to resolve overlapping signals. In MS, calibrate instruments with deuterated standards to account for mass shifts and validate isotopic distributions computationally .

Q. How can contradictions in self-assembly data involving Fmoc-Ala-OH (3,3,3-d3) be resolved?

Deuterium can alter hydrophobic interactions in self-assembling systems (e.g., hydrogels). If experimental results conflict with non-deuterated controls:

  • Compare solvent deuteration effects (e.g., D2O vs. H2O).
  • Use circular dichroism (CD) or FTIR to assess secondary structure consistency.
  • Re-evaluate concentration-dependent assembly kinetics, as deuteration may affect critical aggregation thresholds .

Q. What strategies mitigate dipeptide formation during Fmoc-Ala-OH (3,3,3-d3) synthesis?

Dipeptide byproducts arise from incomplete Fmoc deprotection or premature coupling. To minimize this:

  • Use 20% piperidine in DMF for efficient Fmoc removal, confirmed by UV monitoring (λ = 301 nm).
  • Avoid excessive base (pH > 9) during coupling to prevent Fmoc cleavage.
  • Purify intermediates via flash chromatography before proceeding to subsequent steps .

Q. How does Fmoc-Ala-OH (3,3,3-d3) enhance material science applications, such as perovskite solar cells?

The Fmoc group’s aromatic structure enables interfacial passivation in perovskite layers, reducing defect states. Deuterated alanine can improve thermal stability due to stronger C-D bonds, which may be probed via grazing-incidence X-ray scattering (GIXS) to correlate structural stability with device performance .

Methodological Considerations

Q. What protocols ensure reproducibility in deuterated peptide synthesis using Fmoc-Ala-OH (3,3,3-d3)?

  • Standardize reaction conditions (temperature, solvent purity, reagent ratios).
  • Validate deuterium incorporation via 2H^2H-NMR or mass spectrometry.
  • Document batch-specific variability (e.g., isotopic purity ≥98%) and adjust stoichiometry accordingly .

Q. How should researchers design experiments to validate the role of deuterium in peptide-drug conjugates?

  • Synthesize parallel conjugates with non-deuterated Fmoc-Ala-OH.
  • Compare pharmacokinetic profiles (e.g., serum stability via HPLC) and bioactivity in cell-based assays.
  • Use molecular dynamics simulations to assess deuterium’s impact on binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.